molecular formula C8H8BrClN2O B6249728 3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 2680531-04-6

3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No. B6249728
CAS RN: 2680531-04-6
M. Wt: 263.5
InChI Key:
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Description

3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride (3AB2H1H2HCl) is an organic compound belonging to the class of indole derivatives and is used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 291.76 g/mol and a melting point of 158-162°C. 3AB2H1H2HCl is a versatile compound and can be used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes.

Scientific Research Applications

3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a reagent in the synthesis of a variety of heterocyclic compounds, such as indoles, pyrroles, and pyridines. 3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride has also been used as a starting material in the synthesis of a variety of indole derivatives, including indole-3-carboxylic acid, indole-3-acetic acid, and indole-3-aldehyde.

Mechanism of Action

3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride is an organic compound belonging to the class of indole derivatives. The mechanism of action of this compound is not yet fully understood, but it is believed that it binds to certain receptors in the body and alters their activity. This binding is thought to be involved in the regulation of various cellular processes, such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride can inhibit the growth of certain types of cancer cells, including human neuroblastoma, human glioblastoma, and human breast cancer cells. In vivo studies have demonstrated that 3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride can reduce inflammation and pain in animal models. Additionally, 3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride has been shown to reduce the levels of certain cytokines, including interleukin-2 and tumor necrosis factor-alpha, in animal models.

Advantages and Limitations for Lab Experiments

3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 158-162°C and a relatively low solubility in water. Additionally, 3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride is a versatile compound and can be used as an intermediate in the synthesis of a variety of compounds. However, 3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride also has some limitations for use in laboratory experiments. It is not very soluble in water, which can limit its use in certain experiments. Additionally, 3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride can be toxic in high doses, and it should be handled with care.

Future Directions

There are a variety of future directions for research into 3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride. Further research is needed to understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research is needed to identify new applications for 3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride, such as in the treatment of diseases or in the synthesis of new compounds. Additionally, further research is needed to develop new synthesis methods for 3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride, as well as to optimize existing synthesis methods. Finally, further research is needed to identify and develop new methods for the safe and effective use of 3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride in laboratory experiments.

Synthesis Methods

3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride can be synthesized in a two-step process. The first step involves the condensation of 2-bromo-3-amino-5-hydroxyindole with ethyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction yields 2-bromo-3-amino-5-chloro-4-hydroxyindole. The second step involves the reaction of the intermediate with hydrochloric acid, which yields 3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride as the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride involves the bromination of 3-amino-2,3-dihydro-1H-indol-2-one followed by the formation of the hydrochloride salt.", "Starting Materials": [ "3-amino-2,3-dihydro-1H-indol-2-one", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 3-amino-2,3-dihydro-1H-indol-2-one in ethanol.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until a yellow color persists.", "Step 3: Quench the reaction by adding sodium hydroxide solution until the pH is basic.", "Step 4: Extract the product with ethyl acetate and dry over magnesium sulfate.", "Step 5: Concentrate the solution and precipitate the product with hydrochloric acid to obtain 3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride." ] }

CAS RN

2680531-04-6

Product Name

3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride

Molecular Formula

C8H8BrClN2O

Molecular Weight

263.5

Purity

95

Origin of Product

United States

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